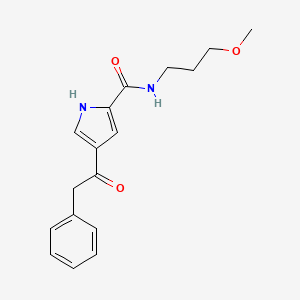

Pyridazine-3-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazine-3-carbaldehyde oxime is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . It is related to Pyridine-3-carbaldehyde, also known as nicotinaldehyde, which is an organic compound with the formula C5H4NCHO .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical calculations, such as DFT/B3LYP/6–311+G (d,p) level of theory . These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyridazine derivatives can participate in various chemical reactions, including [3 + n] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques, such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The molecular formula of a related compound, Pyridine-3-carbaldehyde, is C6H5NO .科学的研究の応用

Antioxidative Activity in Maillard Reaction Products

Research has shown that certain heterocyclic compounds, including pyridazine derivatives, exhibit antioxidative activity. Although the study by Yanagimoto et al. (2002) primarily focused on pyrroles and furans, it highlighted the broader interest in heterocyclic compounds' antioxidative properties, potentially including Pyridazine-3-carbaldehyde oxime derivatives in related contexts. This investigation into Maillard reaction products' antioxidative properties suggests a potential area of application for this compound derivatives in food science and preservation (Yanagimoto et al., 2002).

Facilitating Synthesis of Multifunctionalized Pyridazines

Komkov et al. (2015) reported on a facile synthesis method for functionalized 3-carbamide pyridazines, starting from readily available chlorovinyl aldehydes and oxamic acid thiohydrazides through cascade imination/electrocyclization. This methodology underscores the role of this compound derivatives in synthesizing steroidal pyridazines, which are of interest due to their potential biological activities, including anticancer properties (Komkov et al., 2015).

Role in Metal-Organic Frameworks and Coordination Chemistry

Studies have also demonstrated the utility of pyridazine and its derivatives in coordination chemistry, particularly in forming complexes with transition metals. For instance, the use of this compound derivatives in generating metal-organic frameworks or as ligands in complexation reactions could be inferred from the broader research trends in the field, such as the synthesis and characterization of dinuclear and trinuclear complexes involving pyridyl oximes. These complexes are studied for their structural peculiarities and potential applications in catalysis, magnetic materials, and more (Konidaris et al., 2009).

Anticancer and Antimicrobial Potentials

Further exploration into pyridazine derivatives has unveiled their potential as frameworks for designing anticancer and antimicrobial agents. For example, pyridazine-based scaffolds have been identified as privileged structures in cancer therapy, targeting protein kinase inhibition among other mechanisms. This highlights the importance of this compound derivatives in medicinal chemistry for developing novel therapeutic agents with optimized physico-chemical properties, efficacy, and safety profiles (Jaballah et al., 2017).

Safety and Hazards

将来の方向性

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the properties of these compounds in more detail.

特性

IUPAC Name |

(NE)-N-(pyridazin-3-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-7-4-5-2-1-3-6-8-5/h1-4,9H/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMYFNDMUOCIMO-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NN=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2647533.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)

![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)

![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2647542.png)

![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)